1,2-Propylene-3,3,3-D3 oxide

Description

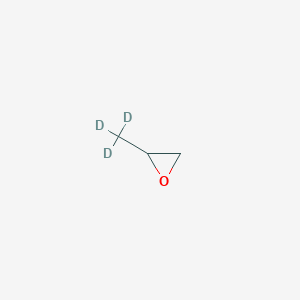

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(trideuteriomethyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O/c1-3-2-4-3/h3H,2H2,1H3/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOHAUXETOMSMM-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301315730 | |

| Record name | Oxirane, methyl-d3- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2245-32-1 | |

| Record name | Oxirane, methyl-d3- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2245-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxirane, methyl-d3- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Enrichment for 1,2 Propylene 3,3,3 D3 Oxide

Strategies for Deuterium (B1214612) Incorporation at the Methyl Group

The introduction of a trideuteromethyl group is a critical step in the synthesis of 1,2-Propylene-3,3,3-D3 oxide. This is typically achieved through the use of deuterated precursors.

| Precursor Type | Deuterating Agent | Reaction Type | Reference |

| Enone | CD3I / Li, NH3 | Reductive Alkylation | arkat-usa.org |

| Allylic Alcohol | NaDMSO-d5 | Deuterium Exchange | clockss.org |

Advanced Epoxidation Techniques for Deuterated Intermediates

Once the deuterium is incorporated into the precursor, the next step is the formation of the epoxide ring. Various epoxidation methods can be employed for this transformation.

Peroxycarboxylic acids, such as m-chloroperoxybenzoic acid (m-CPBA), are widely used for the epoxidation of alkenes, including deuterated ones. clockss.orgresearchgate.netlibretexts.org The reaction is typically carried out in a suitable solvent like dichloromethane. royalsocietypublishing.org Another effective method involves the use of heterogeneous catalysts. For example, polydioxirane (PDOX) can be used for the selective epoxidation of terminal alkenes under mild conditions. royalsocietypublishing.org The choice of the epoxidation agent and reaction conditions can influence the yield and selectivity of the reaction. royalsocietypublishing.orgresearchgate.net Advanced methods also include the use of metal nanoparticles, such as silver or ruthenium stabilized by polyoxometalates, for the direct aerobic epoxidation of alkenes. technion.ac.il

| Epoxidation Reagent | Catalyst/Conditions | Substrate Type | Reference |

| m-CPBA | Dichloromethane | Allylic Alcohol | clockss.orgresearchgate.net |

| Polydioxirane (PDOX) | Room Temperature | Terminal Alkene | royalsocietypublishing.org |

| O2 | Agn-POM / α-Al2O3 | Alkene | technion.ac.il |

Isotopic Purity Assessment in Deuterated Epoxide Synthesis

Determining the isotopic purity of the synthesized this compound is essential to ensure the quality of the final product. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used for this purpose. rsc.org

Electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) is a rapid and highly sensitive method for characterizing isotopic purity. nih.govresearchgate.net This technique allows for the distinction and relative quantification of the H/D isotopolog ions, providing a precise measure of deuterium incorporation. nih.gov NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed structural information and can confirm the position of the deuterium labels. rsc.org The combination of these techniques offers a comprehensive evaluation of both the isotopic enrichment and the structural integrity of the deuterated compound. rsc.org

Scalable Synthetic Approaches for Research-Grade Deuterated Epoxides

The demand for research-grade deuterated compounds necessitates scalable synthetic methods. While many laboratory-scale syntheses focus on proof-of-concept, strategies for larger-scale production are being developed. Mechanochemistry, which involves reactions conducted in the absence of solvents using mechanical force, offers a sustainable and scalable approach for certain transformations, such as trideuteromethylation. thieme-connect.com This method can lead to high yields and is more environmentally friendly than traditional solvent-based syntheses. thieme-connect.comresearchgate.net

Mechanistic Investigations Employing 1,2 Propylene 3,3,3 D3 Oxide As an Isotopic Probe

Elucidation of Organic Reaction Pathways through Deuterium (B1214612) Labeling

The presence of deuterium in 1,2-Propylene-3,3,3-D3 oxide provides a "label" that can be tracked throughout a reaction, offering insights into bond-breaking and bond-forming processes.

Deuterium labeling is instrumental in understanding the regioselectivity and stereochemistry of epoxide ring-opening reactions. By analyzing the position of the deuterium atoms in the product, the nucleophilic attack site on the epoxide ring can be determined. For instance, in the acid-catalyzed ring-opening of a deuterated benzylidene acetal, the position of the deuterium in the final product revealed a retention of stereochemistry, suggesting a rare internal nucleophilic substitution (SNi) mechanism. nih.gov In contrast, acid-promoted reductions with other deuterated reagents pointed towards an SN1-like mechanism. nih.gov These types of studies, where the fate of the deuterium label is followed, are crucial for distinguishing between different possible reaction pathways.

Isotopic labeling with deuterium can also shed light on rearrangement reactions and the possibility of isotopic scrambling, where the deuterium label moves to different positions within the molecule. In studies of propylene (B89431) on a Pt(111) single-crystal surface, coadsorption with deuterium led to H-D exchange, resulting in the formation of various deuterium-substituted propylenes and propanes. researchgate.net The distribution of these isotopically labeled products provided evidence for a mechanism involving the slow formation of a propyl species, followed by competitive elimination to form either propylene or propane. researchgate.net The analysis of isotopic scrambling patterns can thus provide detailed information about intermediate species and competing reaction pathways. For example, in the reaction of propylene-cis-d₁ over alumina, significant isotopic scrambling and "double-bond migration" were observed, indicating a complex reaction network. oup.com

Probing Catalytic Reaction Mechanisms with Deuterated Epoxides

This compound and other deuterated epoxides are valuable tools for investigating the mechanisms of catalytic reactions. vulcanchem.com In the context of the Co(III)(salen)-catalyzed hydration of propylene oxide, computational studies have been used to explore both concerted and stepwise reaction pathways. researchgate.net These studies help in understanding how the catalyst and counterions influence the reaction mechanism and activity. researchgate.net Similarly, in the study of propylene self-metathesis over silica-supported molybdenum oxide, isotopic labeling can help elucidate the role of proton-transfer steps in the renewal and decay of active sites. chemrxiv.org The use of deuterated compounds in these catalytic systems allows for a more detailed understanding of the catalyst's function and the nature of the active species involved.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Analysis

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for understanding the structure of the transition state. wikipedia.orgresearchgate.netosti.gov The KIE is the ratio of the reaction rate of a compound with a lighter isotope (e.g., hydrogen) to the rate of the same reaction with a heavier isotope (e.g., deuterium) at the same position.

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. core.ac.ukresearchgate.net For C-H bond cleavage, the theoretical maximum for the primary KIE (kH/kD) is around 7 at room temperature. epfl.ch A large primary KIE suggests that the C-H bond is significantly broken in the transition state.

Secondary kinetic isotope effects occur when the isotopic substitution is at a bond that is not directly broken or formed in the rate-determining step. core.ac.uk These effects are typically smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). princeton.edu Normal secondary KIEs are often observed when there is a change in hybridization from sp3 to sp2 at the labeled carbon, while inverse effects can occur with a change from sp2 to sp3. wikipedia.org These effects provide valuable information about changes in the bonding environment at atoms adjacent to the reaction center.

| Type of KIE | Description | Typical kH/kD Value | Mechanistic Implication |

| Primary | Isotopic substitution at the bond being broken/formed in the rate-determining step. core.ac.ukresearchgate.net | > 1 (often 2-7) core.ac.uk | The bond to the isotope is cleaved in the rate-determining step. |

| Secondary (α) | Isotopic substitution at the carbon undergoing reaction. | Normal (>1) or Inverse (<1) wikipedia.org | Indicates changes in hybridization or coordination at the reaction center. |

| Secondary (β) | Isotopic substitution at a position adjacent to the reaction center. | Normal (>1) or Inverse (<1) libretexts.org | Provides information about hyperconjugation and steric effects in the transition state. libretexts.org |

This table provides a general overview of kinetic isotope effects.

Computational methods, such as density functional theory (DFT), are increasingly used to calculate and interpret kinetic isotope effects. osti.gov These calculations can provide theoretical KIE values that can be compared with experimental data, offering strong support for a proposed reaction mechanism. ed.ac.uk For example, in the study of the Co(III)(salen)-catalyzed hydration of propylene oxide, DFT calculations were used to investigate different reaction mechanisms and rationalize experimental observations. researchgate.net Computational studies can also help to distinguish between different transition state structures and to understand the factors that contribute to the observed isotope effects. osti.gov

Advanced Analytical Methodologies for 1,2 Propylene 3,3,3 D3 Oxide in Research Matrices

Mass Spectrometry (MS) Techniques for Isotopic Analysis

Mass spectrometry (MS) stands as a cornerstone for the analysis of isotopically labeled compounds like 1,2-Propylene-3,3,3-D3 oxide. Its ability to differentiate molecules based on their mass-to-charge ratio makes it indispensable for quantitative studies, reaction mechanism elucidation, and the study of molecular fragmentation.

Quantitative Analysis using Stable Isotope Dilution Mass Spectrometry (SIDMS)

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a highly accurate method for quantifying analytes in complex matrices. This technique utilizes a stable isotope-labeled version of the analyte, in this case, this compound, as an internal standard. Because the labeled standard is chemically identical to the analyte of interest (the unlabeled propylene (B89431) oxide), it co-elutes during chromatographic separation and experiences similar ionization and fragmentation in the mass spectrometer. This co-behavior effectively compensates for variations in sample preparation, injection volume, and instrument response, leading to highly precise and accurate quantification.

The methodology typically involves adding a known amount of the deuterated standard to the sample. After extraction and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the ratio of the signal from the native analyte to that of the isotopic standard is measured. nih.govnih.gov This ratio is then used to calculate the concentration of the native analyte in the original sample. For instance, in the analysis of propylene oxide in various matrices, a deuterated analog such as propylene oxide-d6 is often employed as the internal standard. researchgate.net The selected ion monitoring (SIM) mode in GC-MS allows for the specific detection of ions characteristic of both the analyte and the internal standard, enhancing sensitivity and selectivity. researchgate.netcoresta.org

Table 1: Exemplary Ions Monitored in SIDMS Analysis of Propylene Oxide

| Compound | Monitored Ion (m/z) | Role |

|---|---|---|

| Propylene Oxide | 43 | Analyte |

This table is for illustrative purposes and specific ions may vary based on the instrumentation and analytical method.

The robustness of SIDMS has been demonstrated in various applications, including the determination of propylene oxide in food and tobacco products. nih.govnih.gov The use of deuterated internal standards like this compound ensures high accuracy and sensitivity, with low limits of detection. nih.govsci-hub.ru

Identification of Labeled Reaction Intermediates and Products

The use of isotopically labeled compounds such as this compound is a powerful tool for tracing the fate of molecules through complex chemical reactions and biological pathways. By introducing a "heavy" tag on a specific part of the molecule, researchers can follow the labeled atoms as they are incorporated into new chemical entities. nsf.gov This allows for the unambiguous identification of reaction intermediates and final products, providing critical insights into reaction mechanisms. nih.govresearchgate.net

For example, in studies of polymerization reactions, labeled propylene oxide can help elucidate the mechanism of chain growth and the formation of different polymer structures. acs.org Similarly, in metabolic studies, tracking the deuterium (B1214612) label can reveal how propylene oxide is processed by enzymes and what metabolites are formed. High-resolution mass spectrometry is often employed in these studies to accurately determine the mass of the labeled species and confirm the incorporation of deuterium. nih.govresearchgate.net

In one study, the reaction of the methylidyne-d radical (CD) with propylene-3,3,3-d3 (CD3CHCH2) was investigated to understand the formation of various products, highlighting the utility of deuterium labeling in identifying detailed reaction pathways. uhmreactiondynamics.org The distinct mass-to-charge ratios of the labeled products allow for their clear identification and differentiation from unlabeled species. nsf.gov

Fragmentation Pathway Elucidation via Deuteration

Mass spectrometry not only provides the molecular weight of a compound but also offers structural information through its fragmentation pattern upon ionization. The way a molecule breaks apart in the mass spectrometer is highly dependent on its structure. By strategically placing deuterium atoms within a molecule, as in this compound, researchers can gain a deeper understanding of these fragmentation pathways. nasa.gov

When a deuterated compound is analyzed by mass spectrometry, the masses of the fragment ions containing the deuterium atoms will be shifted to a higher mass compared to the corresponding fragments from the unlabeled compound. This mass shift directly indicates which fragments retain the labeled portion of the molecule. By analyzing these shifts, it is possible to deduce the specific bonds that are broken and the atoms that are rearranged during the fragmentation process. nasa.govacs.org This information is invaluable for confirming the structure of a compound and for distinguishing between isomers that might otherwise have very similar mass spectra. The use of deuterium-labeled analogs has been instrumental in rationalizing the fragmentation mechanisms of various classes of compounds, including epoxides. nasa.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise location of atoms within a molecule. For isotopically labeled compounds like this compound, NMR is essential for confirming the position of the deuterium atoms and for obtaining detailed structural information.

Deuterium NMR Spectroscopy for Structural Confirmation

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei in a molecule. sigmaaldrich.com While less sensitive than proton (¹H) NMR, ²H NMR provides a clean spectrum showing signals only from the deuterated positions. sigmaaldrich.com For this compound, a ²H NMR spectrum would be expected to show a signal corresponding to the -CD3 group, thus confirming that the deuterium atoms are located on the methyl group as intended during synthesis. The chemical shift of this signal provides information about the electronic environment of the deuterium atoms. sigmaaldrich.com

In more complex systems, ²H NMR can be used to determine the distribution of deuterium in different phases or environments. For example, in studies of block copolymers in solution, deuterium quadrupole splitting values can provide insights into the structure and phase behavior of the system. researchgate.netresearchgate.net

Proton NMR Analysis of Deuterated Analogs for Coupling Information

Proton (¹H) NMR spectroscopy is a fundamental tool for structural elucidation in organic chemistry. libretexts.org In the context of this compound, the ¹H NMR spectrum provides valuable information by simplifying the complex splitting patterns observed in its non-deuterated counterpart, propylene oxide. libretexts.orgchemicalbook.com

In unlabeled propylene oxide, the protons on the epoxide ring and the methyl group are all coupled to each other, resulting in a complex spectrum with overlapping multiplets. libretexts.orgchemicalbook.com By replacing the protons on the methyl group with deuterium, the ¹H-¹H spin-spin coupling between the methyl group and the methine proton on the epoxide ring is eliminated. This simplification makes the signals from the remaining protons on the epoxide ring easier to interpret. The methine proton and the two diastereotopic methylene (B1212753) protons will exhibit a simpler splitting pattern, allowing for more straightforward determination of their chemical shifts and coupling constants. libretexts.org

Furthermore, the coupling between protons and deuterium (¹H-²H coupling) is much smaller than proton-proton coupling and is often not resolved, leading to broader but simpler signals. huji.ac.il This effect further aids in the simplification of the spectrum. Analysis of the remaining coupling constants between the epoxide protons provides crucial information about the stereochemistry of the molecule. researchgate.net

Chromatographic Separation Techniques Prior to Isotopic Detection (e.g., GC, LC)

The accurate isotopic detection of this compound in complex research matrices is critically dependent on the efficacy of the preceding chromatographic separation. Both gas chromatography (GC) and liquid chromatography (LC) are employed for this purpose, each with distinct advantages and challenges. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the specific research question being addressed.

Gas Chromatography (GC)

Gas chromatography is a powerful and widely used technique for the separation of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity, especially when coupled with mass spectrometry (GC-MS), make it a preferred method for analyzing this deuterated epoxide.

Detailed Research Findings:

Research efforts have largely focused on the analysis of propylene oxide in various matrices, with deuterated analogues such as propylene oxide-d6 frequently used as internal standards for isotope dilution methods. researchgate.net These methodologies are directly applicable to the separation of this compound.

Headspace GC-MS is a particularly effective technique for determining propylene oxide in complex samples like food matrices. researchgate.net This method involves heating the sample in a sealed vial to allow volatile analytes to partition into the headspace gas, which is then injected into the GC system. This approach minimizes matrix effects and reduces sample preparation complexity. For instance, a method for propylene oxide in food samples utilized a headspace autosampler with incubation at elevated temperatures to achieve optimal sensitivity. researchgate.netopenagrar.de

Chiral gas chromatography has been successfully employed for the enantioselective separation of propylene oxide. This is significant as the biological activity and metabolic fate of chiral molecules can be enantiomer-dependent. Using chiral stationary phases (CSPs), such as those based on modified cyclodextrins, allows for the separation of the (R)- and (S)-enantiomers of propylene oxide. sigmaaldrich.comtum.deresearchgate.net This capability is crucial for stereospecific tracer studies involving this compound.

The selection of the GC column is critical for achieving the desired separation. Non-polar columns are generally suitable for the analysis of non-polar compounds like propylene oxide, where elution is primarily governed by the boiling points of the analytes. sigmaaldrich.com However, for chiral separations, specialized columns with chiral selectors are necessary.

Interactive Data Table: Gas Chromatography Parameters for Propylene Oxide Analysis

| Parameter | Method 1: Chiral Separation | Method 2: Headspace Analysis |

| Column | Astec CHIRALDEX™ A-TA | Porous Layer Open Tubular (PLOT) |

| Dimensions | 30 m x 0.25 mm I.D., 0.12 µm film | - |

| Oven Temp. | 30 °C (isothermal) | 60 °C (isothermal) |

| Injector Temp. | 250 °C | - |

| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |

| Carrier Gas | Helium | Helium |

| Flow Rate | 24 psi | - |

| Injection Mode | Split (80:1) | Headspace |

| Reference | sigmaaldrich.com | researchgate.netnih.gov |

Liquid Chromatography (LC)

Direct analysis of a small, volatile, and non-chromophoric molecule like this compound by liquid chromatography (LC) presents significant challenges. The compound's high volatility can lead to poor retention on typical reversed-phase columns and its lack of a UV-absorbing chromophore makes detection by standard UV detectors difficult. marinelipids.camdpi.com

Detailed Research Findings:

Due to these limitations, direct LC analysis of this compound is uncommon. However, LC-based methods become viable and powerful when coupled with pre-column derivatization. researchgate.net This strategy involves reacting the epoxide with a reagent that introduces a chromophore or a readily ionizable group, thereby enhancing its retention and detectability.

For instance, research on other epoxides has demonstrated the utility of derivatization with reagents like o-phthalaldehyde (B127526) in the presence of an optically pure amino acid to form fluorescent diastereomeric isoindole derivatives. researchgate.net These derivatives can then be separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector. This approach not only facilitates detection but can also be adapted for chiral separations.

Another approach involves the reaction of epoxides with nucleophiles to form stable adducts that are more amenable to LC analysis. Studies have shown the reaction of propylene oxide with deoxyribonucleosides, where the resulting adducts were successfully separated using reversed-phase HPLC with C18 columns. researchgate.netoup.com The mobile phases typically consist of aqueous buffers with organic modifiers like methanol (B129727) or acetonitrile. researchgate.netoup.comacs.org

While these methods were not developed specifically for this compound, the principles are directly transferable. The choice of derivatization reagent and chromatographic conditions would need to be optimized for the specific research matrix and analytical goals.

Interactive Data Table: Liquid Chromatography Parameters for Propylene Oxide Adduct Analysis

| Parameter | Method 1: Deoxyadenosine Adducts | Method 2: Deoxycytidine Adducts |

| Column | Genesis C18 (4.6 x 250 mm, 4µ) | Partisil SCX Magnum 9 (10 x 500 mm) |

| Mobile Phase | Gradient Elution | 0.08 M Ammonium Formate (pH 3.5) |

| Detector | UV Spectrophotometer | UV Spectrophotometer |

| Flow Rate | - | 3 mL/min |

| Derivatization | Reaction with 3'- or 5'-dAMP | Reaction with Deoxycytidine |

| Reference | oup.com | umich.edu |

Computational and Theoretical Studies on Deuterated Epoxides

Quantum Chemical Calculations for Epoxide Reactivity and Stability

Quantum chemical calculations are instrumental in understanding the electronic structure and potential energy surfaces of molecules. rsc.orgresearchgate.net For deuterated epoxides, these methods allow for a precise analysis of how the heavier deuterium (B1214612) isotope influences reactivity and stability compared to its protium (B1232500) counterpart. Such calculations are crucial for predicting reaction pathways, transition state energies, and kinetic isotope effects. rsc.org

Studies on the isomerization of propylene (B89431) oxide to products like acetone (B3395972) and propanal have utilized methods such as B3LYP and coupled-cluster CCSD(T) to map out potential energy profiles. researchgate.net These calculations show that such reactions proceed via concerted mechanisms involving the simultaneous rupture of a C-O bond and a hydrogen atom shift. researchgate.net The activation energy for the ring-opening of propylene oxide has been reported to be approximately 58.5 kcal/mol based on thermal decomposition and shock tube experiments, a value that computational research corroborates. researchgate.net

A primary application of quantum chemical calculations is the direct prediction of the structure and energy of transition states, which is essential for elucidating detailed reaction mechanisms. researchgate.net For reactions involving deuterated epoxides, these calculations can characterize the subtle geometric and energetic changes in the transition state upon isotopic substitution.

Secondary deuterium kinetic isotope effects (KIEs) are a sensitive probe of transition state structure. iaea.org For instance, in the peracid epoxidation of olefins, KIE measurements combined with computational models suggest a transition state with substantial C-O bond formation but minimal change in the hybridization at the other olefinic carbon. iaea.org This indicates an asynchronous process. Similarly, studies on the acid- and base-catalyzed methanolysis of styrene (B11656) oxide have used deuterium isotope effects to reveal that major reaction pathways proceed through late, product-like transition states, while minor reactions involve early, reactant-like transition states. iaea.org Computational methods can model these transition states, comparing calculated isotope effects with experimental values to validate the proposed geometries. researchgate.net

Computational methods are widely used to predict kinetic isotope effects (KIEs), which arise from the different vibrational frequencies of C-H versus C-D bonds. The lower zero-point energy of a C-D bond compared to a C-H bond means that more energy is typically required to break a C-D bond, leading to a "normal" primary KIE (kH/kD > 1).

Secondary kinetic isotope effects (SKIEs), where the isotopically substituted bond is not broken, provide insight into changes in hybridization at the carbon atom during the reaction. iaea.org For example, an inverse SKIE (kH/kD < 1), as observed in the epoxidation of deuterated p-phenylstyrene (kH/kD = 0.82), suggests a change from sp2 to sp3 hybridization at the carbon atom in the transition state. iaea.org Quantum chemical calculations can predict these SKIEs by computing the vibrational frequencies of both the reactant and the transition state for the deuterated and non-deuterated species. researchgate.net A D2 kinetic isotope effect has also been observed in the formation of propylene oxide (PO), strongly suggesting the involvement of a hydroperoxy intermediate in the rate-limiting step. researchgate.net

| Reaction | Deuterated Substrate | Isotope Effect (kH/kD) | Interpretation | Reference |

|---|---|---|---|---|

| Epoxidation with m-chloroperbenzoic acid | p-phenylstyrene-β-d1 | 0.99 | Negligible change in bonding at Cα | iaea.org |

| Epoxidation with m-chloroperbenzoic acid | p-phenylstyrene-β,β-d2 | 0.82 | Substantial Cβ-O bond formation (sp2 to sp3 change) | iaea.org |

| Epoxidation with m-chloroperbenzoic acid | p-nitrostyrene-α-d1 | 0.98 | Negligible change in bonding at Cα | iaea.org |

| Epoxidation of p-phenylstyrene | m-ClC6H4COOOD (Deuterated Peracid) | 1.17 | Involvement of the peracid proton in the transition state | iaea.org |

Molecular Dynamics Simulations of Deuterated Epoxide Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govacs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict the material's thermomechanical properties and visualize molecular-level phenomena. nih.govsumdu.edu.ua

While specific MD studies on 1,2-Propylene-3,3,3-D3 oxide are not widely published, the methodology is frequently applied to larger epoxy resin systems. nasa.govmdpi.com In these simulations, a force field is selected to describe the interactions between atoms, including terms for bond stretching, angle bending, and non-bonded interactions. acs.org For deuterated compounds, the atomic mass of deuterium is used instead of protium, which directly influences the dynamics of the system.

These simulations could be applied to this compound to investigate its interactions in various environments. For example, MD could model the diffusion and solvation of the deuterated epoxide in water or other solvents, or its adsorption and interaction with catalytic surfaces. The change in mass and vibrational frequencies of the deuterated methyl group would affect its rotational and translational dynamics, potentially influencing local solvent structuring and interaction energies.

| Parameter/Output | Description | Relevance to Deuterated Systems |

|---|---|---|

| Force Field | A set of parameters describing the potential energy of the system (e.g., COMPASS, PCFF, ReaxFF). sumdu.edu.ua | Parameters must accurately represent interactions, with atomic mass adjusted for deuterium. |

| Ensemble | Statistical ensemble defining thermodynamic variables (e.g., NVT for constant Number of particles, Volume, Temperature; NPT for constant Pressure). acs.org | The choice of ensemble allows for the simulation of different experimental conditions. |

| Time Step | The small interval of time (typically femtoseconds) over which the equations of motion are integrated. | The higher mass of deuterium allows for a slightly larger time step compared to protium in some cases. |

| System Properties (Output) | Calculated properties such as density, radial distribution functions, mean square displacement (MSD), and mechanical moduli. nih.gov | Differences in these properties between deuterated and non-deuterated systems can reveal isotopic effects on bulk behavior. |

Theoretical Approaches to Understanding Isotopic Fractionation Phenomena

Isotopic fractionation refers to the partitioning of isotopes between two substances or phases. mcgill.ca The theoretical basis for mass-dependent isotope fractionation was established decades ago and distinguishes between equilibrium and kinetic processes. whoi.edu

Equilibrium isotope fractionation occurs in reversible reactions at equilibrium and is a quantum phenomenon. mcgill.cawhoi.edu It arises from differences in the zero-point energies of isotopically substituted molecules. mcgill.ca A molecule containing a heavier isotope (like deuterium) has a lower vibrational zero-point energy and forms a slightly stronger bond than one with a lighter isotope. mcgill.ca As a result, the heavier isotope tends to accumulate in the more strongly bonded species or phase at equilibrium. This can be modeled theoretically by calculating partition function ratios for the different isotopic species.

Kinetic isotope fractionation occurs in unidirectional processes where the reaction rates of isotopically different molecules are not the same. mcgill.cawhoi.edu This is often due to differences in vibrational frequencies affecting activation energies (as seen in KIEs) or differences in translational velocities affecting processes like diffusion and evaporation. semanticscholar.org

For this compound, these theoretical principles predict that it will exhibit fractionation effects in various processes. During evaporation, the lighter, non-deuterated propylene oxide would have a slightly higher vapor pressure, leading to an enrichment of the deuterated form in the remaining liquid. In chemical reactions, the kinetic isotope effect associated with the deuterated methyl group would cause the isotopic composition of the reactant and product to diverge as the reaction proceeds. Theoretical models based on statistical mechanics and quantum chemistry can predict the magnitude of these fractionation effects, providing a framework for interpreting isotopic data in natural and experimental systems. whoi.edusemanticscholar.org

Advanced Research Applications of 1,2 Propylene 3,3,3 D3 Oxide

Environmental Chemical Research: Pathways and Transformations of Epoxides

The use of isotopically labeled compounds, such as 1,2-Propylene-3,3,3-D3 oxide, is a powerful tool in environmental chemical research for elucidating the complex pathways and transformations of epoxides in the environment. Propylene (B89431) oxide is recognized as an industrial chemical that can be released into the environment during its production and use. isotope.com In the atmosphere, it reacts with photochemically produced hydroxyl radicals, with an estimated half-life ranging from 3 to 20 days. nih.gov When present in water, it undergoes hydrolysis to form propylene glycol, with a half-life of about 11.6 days at 25°C and neutral pH. nih.gov The deuterium-labeled methyl group in this compound serves as a stable isotopic tracer, allowing researchers to track the fate of the molecule through various degradation processes without introducing radioactivity. This approach is invaluable for differentiating between biotic and abiotic degradation mechanisms and for quantifying the extent of transformation in complex environmental matrices. The use of stable isotope-labeled compounds can provide a clearer signal for tracking degradation products compared to monitoring unlabeled compounds, especially at low, environmentally relevant concentrations. battelle.org

Abiotic Degradation Mechanisms and Isotopic Tracing

Abiotic degradation of epoxides like propylene oxide in the environment occurs primarily through hydrolysis and photo-oxidation. nih.gov Isotopic tracing using this compound allows for detailed investigation of these mechanisms.

Hydrolysis: The reaction of propylene oxide with water to form 1,2-propanediol is a significant degradation pathway in aquatic systems. nih.gov The rate of this reaction is influenced by pH and temperature. By using the deuterated compound, researchers can precisely follow the conversion to the corresponding deuterated propylene glycol. This allows for the determination of reaction kinetics and the study of kinetic isotope effects (KIEs). A measurable KIE can provide insights into the transition state of the hydrolysis reaction, helping to confirm whether the C-O bond cleavage is the rate-limiting step. The principles of using dual stable isotope analysis (e.g., Carbon and Hydrogen) to identify hydrolytic processes have been established for other organic pollutants and can be applied here to differentiate degradation pathways. nih.gov

Photo-oxidation: In the atmosphere, propylene oxide is subject to degradation by hydroxyl radicals (•OH). nih.gov Another potential pathway, particularly in polluted air, is the reaction with nitrogen oxides. For instance, propylene can react with N₂O₅ to form products including propylene glycol 1,2-dinitrate and propylene oxide itself. researchgate.net Tracing studies with this compound can help identify the resultant deuterated products, confirming the specific reaction pathways and their relative importance under various atmospheric conditions.

The table below summarizes the primary abiotic degradation pathways for propylene oxide.

| Degradation Pathway | Environmental Compartment | Primary Reactant(s) | Key Product(s) | Estimated Half-life |

| Hydrolysis | Water | Water (H₂O) | 1,2-Propanediol | 11.6 days (pH 7, 25°C) nih.gov |

| Photo-oxidation | Atmosphere | Hydroxyl Radicals (•OH) | Various oxidation products | 3–20 days nih.gov |

Biotransformation Pathways in Environmental Systems

In addition to abiotic processes, propylene oxide can be degraded by microorganisms in soil and water, though aerobic biodegradation is generally considered slow. who.int The primary metabolic routes involve enzymatic hydration to 1,2-propanediol and conjugation with glutathione (B108866). nih.govwho.int this compound is an ideal tracer for studying these biotransformation pathways in environmental systems like bioreactors or contaminated soil microcosms.

By introducing the deuterated compound, researchers can:

Identify and Quantify Metabolites: The deuterium (B1214612) label allows for the unambiguous identification of microbial metabolites, such as deuterated 1,2-propanediol and glutathione conjugates, using mass spectrometry. This helps to confirm the activity of specific enzymatic pathways in environmental samples.

Determine Biodegradation Rates: Tracking the disappearance of the labeled parent compound and the appearance of labeled products over time provides accurate data for calculating biodegradation rates and kinetics.

Elucidate Mechanisms: The analysis of isotopic fractionation can reveal details about the enzymatic mechanisms involved. nih.gov For example, a significant kinetic isotope effect associated with the deuterated methyl group could indicate its involvement in the rate-determining step of a particular biotransformation process.

Non-Clinical Metabolic Research: Enzyme Mechanism Investigations

In non-clinical settings, this compound is a valuable probe for investigating the mechanisms of enzymes involved in epoxide metabolism. The two main pathways for propylene oxide metabolism are hydrolysis catalyzed by epoxide hydrolases and conjugation with glutathione, catalyzed by glutathione S-transferases. nih.govwho.int

Isotopic Tracing of Enzyme-Catalyzed Epoxide Hydration

Epoxide hydrolases are enzymes that catalyze the hydrolysis of epoxides to their corresponding diols. The hydration of propylene oxide to 1,2-propanediol is a key detoxification pathway. who.int Using this compound allows for detailed mechanistic studies of this enzymatic reaction.

The presence of deuterium atoms on the methyl group can induce a secondary kinetic isotope effect (KIE). While the reaction center is the epoxide ring, the isotopic substitution on the adjacent methyl group can influence the reaction rate by altering the molecule's vibrational frequencies. Measuring the KIE by comparing the reaction rates of the deuterated and non-deuterated propylene oxide can provide critical information about the structure of the transition state during the enzymatic reaction. Density functional theory (DFT) calculations have been used to explore the mechanisms of catalyzed propylene oxide hydration, and experimental data from isotopic tracing can help validate these theoretical models. rsc.org This approach helps to elucidate the precise mechanism of nucleophilic attack by water and the role of active site amino acid residues in catalysis.

Understanding Biotransformation Mechanisms of Related Compounds

Propylene oxide serves as a model substrate for studying the biotransformation of more complex epoxides. The insights gained from investigating the metabolism of this compound can be extrapolated to understand how related compounds are processed by detoxifying enzymes.

The key enzymatic pathways studied using this deuterated analog include:

Glutathione S-transferase (GST) activity: This pathway involves the nucleophilic attack of the thiol group of glutathione on one of the epoxide carbons, leading to the formation of S-(2-hydroxy-1-propyl)glutathione. who.int By using the deuterated substrate, researchers can study the regioselectivity of the enzymatic attack and investigate the KIE to understand the reaction mechanism.

Epoxide Hydrolase (EH) activity: As discussed, studying the hydration of deuterated propylene oxide provides fundamental insights into the mechanism of epoxide hydrolases.

The data gathered from these studies helps build a broader understanding of structure-activity relationships for epoxide-metabolizing enzymes, which is crucial for predicting the metabolic fate of other xenobiotic epoxides.

The table below outlines the major metabolic pathways of propylene oxide.

| Pathway | Enzyme | Co-substrate/Nucleophile | Product |

| Hydration | Epoxide Hydrolase (EH) | Water (H₂O) | 1,2-Propanediol nih.govwho.int |

| Conjugation | Glutathione S-transferase (GST) | Glutathione (GSH) | S-(2-hydroxy-1-propyl)glutathione who.int |

Polymerization and Materials Science Research

Polymeric derivatives of propylene oxide are of significant importance in polymer chemistry, with applications ranging from polyurethanes to lubricants and surfactants. researchgate.net The polymerization of propylene oxide can proceed through anionic, cationic, or coordinate mechanisms. researchgate.net this compound, and other deuterated versions, are used in materials science to create polymers with specific labels for advanced characterization and to study polymerization mechanisms.

The incorporation of deuterated monomers like this compound into polymer chains is particularly useful for:

Neutron Scattering Studies: Deuterium has a different neutron scattering length compared to hydrogen. This contrast is exploited in Small-Angle Neutron Scattering (SANS) to study the conformation of polymer chains, the morphology of block copolymers, and the dynamics of polymer blends. For example, block copolymers containing a poly(deuterated propylene oxide) block can be synthesized to investigate their properties in different environments.

NMR Spectroscopy: Deuterium labeling can be used to simplify complex proton NMR spectra or in deuterium NMR studies to probe chain mobility and orientation in polymers.

Mechanistic Studies: By creating polymers with specific deuterated segments, researchers can investigate the kinetics and mechanisms of polymerization reactions. For example, in the synthesis of di-block copolymers via sequential monomer addition, a deuterated block can serve as a clear marker to confirm the efficiency of the sequential polymerization. mdpi.com

The development of controlled polymerization techniques allows for the synthesis of poly(propylene oxide) with well-defined molecular weights and architectures. umons.ac.be The use of deuterated analogs in these advanced synthetic procedures enables the creation of novel, well-characterized materials for a variety of research applications.

Mechanistic Studies of Deuterated Epoxide Polymerization

The polymerization of epoxides is a cornerstone of polymer chemistry, yielding versatile polyethers with a wide range of applications. However, the mechanisms governing these reactions can be complex, involving side reactions that limit the molecular weight and functionality of the resulting polymers. In the case of propylene oxide, a significant side reaction, particularly in anionic polymerization, is chain transfer to the monomer. This process involves the abstraction of a proton from the methyl group of the propylene oxide monomer by the highly basic propagating chain end (an alkoxide) acs.org. This transfer terminates the growth of one polymer chain and initiates a new, shorter one, often with an unsaturated end group, which is detrimental to the polymer's properties acs.org.

To probe the intricacies of such mechanisms, researchers employ isotopic labeling, a powerful technique for elucidating reaction pathways. The use of this compound, where the hydrogen atoms of the methyl group are replaced by deuterium, is particularly insightful for studying this chain transfer reaction. The substitution of hydrogen with deuterium, a heavier isotope, leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Breaking the C-D bond requires more energy, and therefore, reactions involving the cleavage of this bond proceed at a slower rate. This phenomenon is known as the primary kinetic isotope effect (KIE).

Investigation of Polymer Structure-Property Relationships via Deuteration

The substitution of hydrogen with deuterium in a polymer can lead to subtle but significant changes in its physical and chemical properties. These "isotope effects" provide a unique tool for investigating the relationship between a polymer's structure and its macroscopic behavior. In the case of poly(propylene oxide) derived from this compound, the presence of the deuterated methyl groups can influence several key properties.

Deuteration is known to enhance the thermal and oxidative stability of polymers resolvemass.ca. The stronger C-D bond is more resistant to cleavage at elevated temperatures or in the presence of oxidative agents, thus slowing down degradation processes. This enhanced stability can be crucial for high-performance applications where the polymer is exposed to harsh conditions.

Furthermore, the change in mass and vibrational frequencies of the C-D bond compared to the C-H bond can affect the intermolecular forces and chain packing in the polymer matrix. This can lead to measurable differences in properties such as the glass transition temperature (Tg), melting point (Tm), and the phase behavior of the polymer in solution nist.govsci-hub.se. For instance, studies on other deuterated polymers have shown shifts in phase transition temperatures and altered miscibility with solvents nist.gov. Small-angle neutron scattering (SANS) is a particularly powerful technique that utilizes the difference in neutron scattering length between hydrogen and deuterium to probe the structure and dynamics of polymer chains in blends and solutions, providing insights that are often inaccessible by other methods nist.govsci-hub.se.

The table below summarizes the expected effects of deuteration on the properties of poly(propylene oxide), based on established principles from studies on other deuterated polymers and the known properties of non-deuterated polypropylene, a structurally related polymer.

| Property | Non-deuterated Poly(propylene oxide) (Expected) | Poly(this compound) (Expected) | Rationale for Change |

| Glass Transition Temperature (Tg) | ~ -70 °C acs.org | Slightly altered | Changes in intermolecular forces and chain dynamics due to the different vibrational modes of C-D vs. C-H bonds. |

| Thermal Stability | Moderate | Enhanced | The C-D bond has a higher dissociation energy than the C-H bond, making the polymer more resistant to thermal degradation resolvemass.ca. |

| Oxidative Stability | Moderate | Enhanced | The C-D bond is less susceptible to abstraction by radicals, a key step in oxidative degradation pathways resolvemass.ca. |

| Solubility/Phase Behavior | Specific to solvent | Altered miscibility and phase transition temperatures | Deuteration can affect the delicate balance of enthalpic and entropic contributions to mixing, leading to changes in polymer-solvent interactions nist.gov. |

| Vibrational Spectra (IR, Raman) | Characteristic C-H stretching and bending frequencies | Shifted C-D stretching and bending frequencies to lower wavenumbers | The heavier mass of deuterium results in lower vibrational frequencies for the corresponding bonds. |

Emerging Research Frontiers and Future Directions for Deuterated Epoxide Research

Integration with Advanced Spectroscopic and Imaging Techniques

The structural and dynamic properties of deuterated epoxides are being elucidated with unprecedented detail through the application of advanced spectroscopic methods. Millimeter-wave spectroscopy, for instance, has been employed to study the rotational spectra of doubly deuterated propylene (B89431) oxide (CH₃CHCD₂O) up to 330 GHz. arxiv.orgarxiv.org This technique allows for the precise determination of rotational and centrifugal distortion constants, as well as tunneling parameters related to the internal rotation of the methyl group. arxiv.orgarxiv.orgresearchgate.net Such detailed molecular parameters, complemented by quantum chemical calculations, provide a deeper understanding of the subtle structural and dynamic effects of isotopic substitution. arxiv.orgarxiv.org

| Parameter | Value | Technique |

|---|---|---|

| Spectral Region | Up to 330 GHz | Millimeter-Wave Spectroscopy |

| A-E Tunneling Splitting Uncertainty | 82 kHz | XIAM Software Analysis |

| Computational Method | B3LYP/aug-cc-pVTZ | Quantum Chemical Calculations |

Furthermore, molecular rotational resonance (MRR) spectroscopy is emerging as a powerful tool for the unambiguous identification and quantification of deuterated isotopomers in complex mixtures without the need for chromatographic separation. brightspec.comchromatographyonline.com This technique's high resolution can distinguish between molecules with even slight changes in atomic mass, making it ideal for analyzing the products of deuteration reactions. chromatographyonline.com

A particularly innovative application involves using non-deuterated, enantiopure epoxides like propylene oxide as a "chiral tag" in rotational spectroscopy. illinois.edunih.gov By forming weakly bound diastereomeric complexes with chiral deuterated molecules, this method allows for the determination of absolute configuration and the measurement of enantiomeric excess, a significant challenge for molecules where chirality arises solely from isotopic substitution. illinois.edunih.govacs.org This "chiral tag rotational spectroscopy" provides a gold standard for validating the stereochemical outcome of new asymmetric deuteration methods. illinois.edu

Exploration of Novel Catalytic Deuteration Methodologies

The synthesis of precisely deuterated epoxides is crucial for their application in various research fields. A significant advancement in this area is the development of titanocene(III)-catalyzed deuterosilylation of epoxides. researchgate.netd-nb.infonih.gov This method provides β-deuterated anti-Markovnikov alcohols, the precursors to deuterated epoxides, with high yields, excellent deuterium (B1214612) incorporation, and often high diastereoselectivity. d-nb.infonih.gov

A key innovation in this methodology is a novel catalyst activation process that prevents isotope scrambling. d-nb.infonih.gov The reaction involves the in situ generation of a [(RC₅H₄)₂Ti(III)D] species from a titanocene (B72419) dichloride precursor, a Grignard reagent, and a deuterated silane (B1218182) (PhSiD₃). d-nb.info This active catalyst then participates in a regioselective ring-opening of the epoxide via electron transfer, followed by an intramolecular deuterium atom transfer to form the critical C-D bond. d-nb.info This approach highlights the power of combining organometallic catalysis with radical chemistry to achieve precise isotopic labeling. d-nb.infonih.gov

| Feature | Description |

|---|---|

| Catalyst | Titanocene(III) generated in situ |

| Deuterium Source | Phenylsilane-d3 (PhSiD₃) |

| Key Intermediates | [(RC₅H₄)₂Ti(III)D], Organic Radicals |

| Product | β-deuterated anti-Markovnikov alcohols |

| Advantages | High yield, Excellent D-incorporation, High diastereoselectivity, No isotope scrambling |

The development of such sophisticated catalytic systems is moving beyond traditional methods, which often require harsh conditions or result in a mixture of isotopomers. Future research will likely focus on expanding the substrate scope of these reactions, developing enantioselective variations, and exploring other transition-metal-free catalytic systems to further enhance the efficiency, selectivity, and sustainability of deuterated epoxide synthesis. researchgate.netresearchgate.netnih.gov

Broader Impact on Fundamental Chemical Understanding and Methodological Advancement

The use of deuterated epoxides like 1,2-Propylene-3,3,3-D3 oxide has a significant impact that extends beyond the specific applications of the labeled compounds themselves. They are instrumental in advancing our fundamental understanding of chemical reactions and in refining analytical methodologies.

One of the most critical roles for deuterated compounds is as internal standards in quantitative analysis, particularly in mass spectrometry (MS). clearsynth.comwisdomlib.org Because deuterated standards have nearly identical chemical and physical properties to their non-deuterated counterparts, they co-elute during chromatography and exhibit similar ionization efficiency. researchgate.net This allows them to accurately correct for variations in sample preparation, injection volume, and instrument response, thereby greatly improving the precision and accuracy of quantitative measurements. clearsynth.com The use of stable isotope-labeled standards, including deuterated epoxides, is a cornerstone of modern bioanalytical methods used in pharmaceutical development, environmental monitoring, and metabolic research. clearsynth.comnih.govnih.gov

Furthermore, deuterated epoxides are invaluable probes for elucidating reaction mechanisms through the study of kinetic isotope effects (KIE). nih.govwikipedia.org The KIE is the change in reaction rate upon isotopic substitution. wikipedia.org By measuring the rate difference between the reaction of a standard epoxide and its deuterated version (e.g., this compound), chemists can determine whether the C-H bond (or in this case, a bond to the carbon bearing the C-D₃ group) is broken in the rate-determining step of the reaction. nih.govnih.gov These studies have been crucial in understanding the mechanisms of epoxide ring-opening reactions under both acidic and basic conditions and in probing the transition state structures of enzyme-catalyzed reactions, such as those mediated by cytochrome P450. nih.goviwu.edu The insights gained from KIE studies on model compounds like deuterated epoxides contribute to a more profound understanding of fundamental reactivity, which can be applied to the design of new catalysts and the prediction of reaction outcomes. researchgate.net

Q & A

Q. How can researchers synthesize 1,2-Propylene-3,3,3-D3 oxide with high isotopic purity?

Methodological Answer: Synthesis typically involves deuteration of propylene oxide precursors using acid-catalyzed H/D exchange or reduction of deuterated intermediates. For example:

- Start with non-deuterated propylene oxide and substitute three hydrogen atoms at the C3 position using deuterated reagents (e.g., D₂O in acidic conditions).

- Stabilize the product with hydroquinone (0.1–1.0% w/w) to prevent polymerization during storage .

- Confirm isotopic purity (>98 atom% D) via quantitative ²H NMR or mass spectrometry (MS), ensuring minimal proton contamination at the labeled positions .

Q. What analytical techniques are most effective for confirming the structural integrity and isotopic labeling of this compound?

Methodological Answer: A multi-technique approach is recommended:

- NMR Spectroscopy:

- ¹H NMR: Absence of signals at δ ~1.3–1.4 ppm (C3 protons in non-deuterated propylene oxide).

- ²H NMR: A single peak at the C3 position confirms deuterium incorporation.

- ¹³C NMR: Chemical shift consistency with the parent compound, excluding isotopic effects .

- Mass Spectrometry:

- High-resolution MS (HRMS) should show a molecular ion peak at m/z 61.061 (calculated exact mass for C₃H₃D₃O⁺) .

- Infrared (IR) Spectroscopy:

- Compare O-H stretching vibrations (absent in deuterated form) and C-D stretches (~2100–2200 cm⁻¹) .

Q. How should this compound be stored to maintain stability in laboratory settings?

Methodological Answer:

- Store in amber glass vials under inert gas (N₂ or Ar) at –20°C to minimize oxidative degradation.

- Add hydroquinone (0.1% w/w) as a stabilizer to inhibit polymerization.

- Monitor stability via periodic GC-MS analysis; degradation products (e.g., polypropylene oxide-D3) indicate compromised integrity .

Advanced Research Questions

Q. How do deuterium substitutions at the C3 position influence reaction kinetics in ring-opening reactions compared to non-deuterated propylene oxide?

Methodological Answer:

- Kinetic Isotope Effect (KIE) Studies:

- Compare rate constants (k_H vs. k_D) for nucleophilic ring-opening reactions (e.g., with water or amines).

- Use stopped-flow spectroscopy or time-resolved NMR to capture transient intermediates.

- Expect a primary KIE (e.g., k_H/k_D > 1) due to reduced zero-point energy in C-D bonds, slowing bond cleavage .

- Computational Modeling:

- Employ density functional theory (DFT) to calculate activation energies for deuterated vs. non-deuterated pathways .

Q. How can researchers resolve spectral data contradictions arising from dynamic stereochemistry in this compound?

Methodological Answer:

- Variable-Temperature (VT) NMR:

- Perform ¹H/¹³C NMR at temperatures ranging from –50°C to 50°C.

- Observe coalescence of diastereotopic signals (e.g., C1 and C2 protons) to identify ring-puckering dynamics .

- Chiral Chromatography:

- Use enantioselective GC or HPLC columns to separate stereoisomers and quantify enantiomeric excess (ee) .

Q. What experimental design considerations are critical for using this compound as a metabolic tracer in biological systems?

Methodological Answer:

- Tracer Incorporation:

- Administer the compound at physiologically relevant concentrations (µM–mM range) in cell cultures or model organisms.

- Use LC-MS/MS with multiple reaction monitoring (MRM) to track deuterium-labeled metabolites.

- Isotopic Dilution Correction:

- Apply mass isotopomer distribution analysis (MIDA) to account for natural abundance ²H and ensure accurate quantification .

Analytical Parameters Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.